
N-(2-aminophenyl)-2-(dimethylamino)acetamide
Vue d'ensemble
Description
N-(2-aminophenyl)-2-(dimethylamino)acetamide is a compound that has been synthesized and studied for various applications, including its potential as a therapeutic agent for Alzheimer's disease and its role in catalyzing chemical reactions. The compound features an aminophenyl group and a dimethylamino group attached to an acetamide moiety, which contributes to its unique chemical and physical properties .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, derivatives of benzofuran, which share structural similarities with N-(2-aminophenyl)-2-(dimethylamino)acetamide, have been synthesized through cyclo-dehydration and subsequent reactions such as reduction and acetylation . Another study describes the synthesis of N-[omega-N'-(adamant-1'-yl)aminoalkyl]-2-(4'-dimethylaminophenyl)acetamides, which are structurally related to the compound and have been tested as acetylcholinesterase inhibitors . These synthetic routes provide insights into the possible methods that could be adapted for synthesizing N-(2-aminophenyl)-2-(dimethylamino)acetamide.
Molecular Structure Analysis
The molecular structure of N-(2-aminophenyl)-2-(dimethylamino)acetamide is characterized by the presence of an aminophenyl group and a dimethylamino group. The structural analysis of similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, reveals that these molecules can crystallize in specific crystal systems and exhibit intermolecular hydrogen bonds, which are crucial for their biological activity and interactions .
Chemical Reactions Analysis
Compounds with dimethylamino groups have been shown to catalyze chemical reactions, such as the hydrolysis of esters. For example, N-(2-dimethylaminoethyl)acetohydroxamic acid, which contains a dimethylamino group, catalyzes the hydrolysis of p-nitrophenyl acetate more effectively than acetohydroxamic acid, indicating the potential catalytic role of the dimethylamino group in N-(2-aminophenyl)-2-(dimethylamino)acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-aminophenyl)-2-(dimethylamino)acetamide can be inferred from related compounds. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized and characterized, providing information on their NMR spectroscopy profiles and molecular structures . Additionally, the protection of carboxylic acids using 2-(2-aminophenyl)-acetaldehyde dimethyl acetal demonstrates the stability of these compounds under basic conditions and their ability to undergo hydrolysis to regenerate the corresponding carboxylic acids .
Applications De Recherche Scientifique
Environmental Analysis
N-(2-aminophenyl)-2-(dimethylamino)acetamide derivatives have been utilized as molecular probes for trace measurement of carbonyl compounds (like aldehydes and ketones) in environmental samples such as water, snow, and cloud water. This application is important for monitoring environmental pollution and assessing air and water quality (Houdier et al., 2000).
Anticancer Research
Synthesized derivatives of N-(2-aminophenyl)-2-(dimethylamino)acetamide have shown promise in anticancer research. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been studied for its potential in targeting cancer cells, including molecular docking analysis indicating its efficacy in targeting the VEGFr receptor, an important target in cancer therapy (Sharma et al., 2018).
Antimicrobial and Antifungal Applications
Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to N-(2-aminophenyl)-2-(dimethylamino)acetamide, have shown broad-spectrum antifungal activities against species like Candida and Aspergillus. This demonstrates their potential as antifungal agents in pharmaceuticals (Bardiot et al., 2015).
Synthesis and Chemical Analysis
N-(2-aminophenyl)-2-(dimethylamino)acetamide derivatives have also been synthesized and improved for various applications, including analytical methods in pharmaceuticals and other industries. These compounds have been analyzed and quantified using methods like RP-HPLC, demonstrating their utility in quality control and chemical analysis (Yang Jian-yun, 2009).
Agricultural and Pest Control
In agriculture and pest control, derivatives of N-(2-aminophenyl)-2-(dimethylamino)acetamide have been investigated for their efficacy as insecticides. They have shown potential in controlling various pests, expanding the range of options available for sustainable agriculture (Samaritoni et al., 1999).
Mécanisme D'action
Target of Action
The primary target of N-(2-aminophenyl)-2-(dimethylamino)acetamide is an enzyme known as amine dehydrogenase . This enzyme plays a crucial role in the catalysis of asymmetric reductive amination, a process that is considered a promising route for the green synthesis of chiral amines .
Mode of Action
N-(2-aminophenyl)-2-(dimethylamino)acetamide interacts with amine dehydrogenase by binding to the enzyme’s active site . The compound’s interaction with the enzyme results in the catalysis of asymmetric reductive amination . This process involves the use of an inexpensive inorganic ammonia donor and only produces water as a byproduct .
Biochemical Pathways
The action of N-(2-aminophenyl)-2-(dimethylamino)acetamide affects the pathway of asymmetric reductive amination . This pathway involves the conversion of ketones to chiral amines using an inorganic ammonia donor . The downstream effects of this pathway include the production of chiral amines, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals .
Result of Action
The molecular and cellular effects of N-(2-aminophenyl)-2-(dimethylamino)acetamide’s action involve the catalysis of asymmetric reductive amination . This results in the production of chiral amines, which are valuable compounds in the synthesis of pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
N-(2-aminophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPLDABWIZNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588445 | |
| Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35266-48-9 | |
| Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)
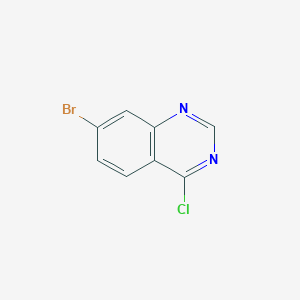
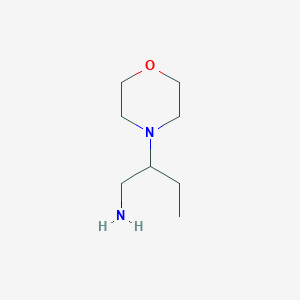
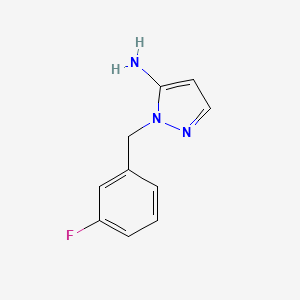
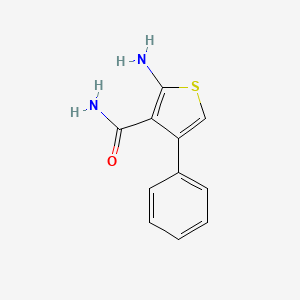
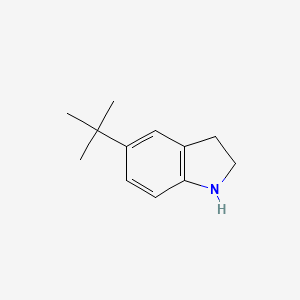
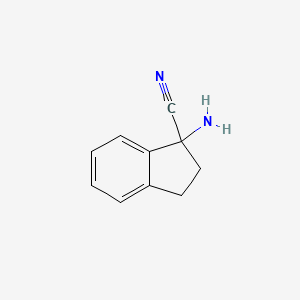
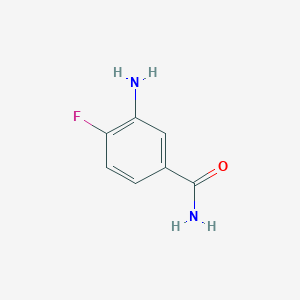




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)
